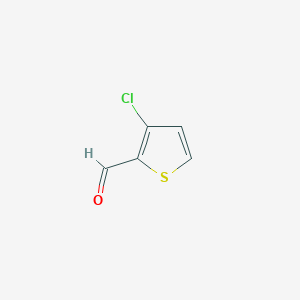

3-Chlorothiophene-2-carbaldehyde

Description

Contextual Significance of Thiophene (B33073) Heterocycles in Modern Organic Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a fundamental heterocyclic compound that has garnered significant attention in organic chemistry. numberanalytics.comnumberanalytics.com Its structural similarity to benzene (B151609) allows it to often be substituted for a benzene ring in biologically active compounds without a loss of activity, a principle utilized in the development of pharmaceuticals like the non-steroidal anti-inflammatory drug (NSAID) lornoxicam. wikipedia.org The unique electronic properties and reactivity of the thiophene ring make it a versatile building block for constructing complex molecules with applications in pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com

Thiophenes are crucial components in the synthesis of linear π-conjugated systems, such as oligothiophenes and polythiophenes, which are integral to the fields of organic electronics and photovoltaics. numberanalytics.com The discovery of thiophene dates back to the late 19th century when it was first isolated from coal tar. numberanalytics.combritannica.com Since then, its chemistry has been extensively explored, revealing its ability to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions. numberanalytics.com

Strategic Importance of Aldehyde Functionalities in Organic Synthesis and Advanced Materials

The aldehyde functional group, characterized by a carbonyl center bonded to hydrogen and an R group, is of paramount importance in organic chemistry due to its high reactivity. numberanalytics.comwikipedia.org This reactivity, stemming from the electrophilic nature of the carbonyl carbon, allows aldehydes to participate in a wide range of chemical transformations. numberanalytics.com These reactions are fundamental to the synthesis of a vast number of organic compounds, including pharmaceuticals, fragrances, and polymers. numberanalytics.com

In the realm of materials science, aldehydes are key components in the production of polymers, adhesives, and coatings. numberanalytics.com For instance, they are used in the synthesis of phenol-formaldehyde resins and polyacetals. numberanalytics.com The ability of aldehydes to act as precursors for various functional groups makes them indispensable tools for chemists. They can be readily oxidized to form carboxylic acids or reduced to produce alcohols, further expanding their synthetic utility. britannica.com The versatility of the aldehyde group has cemented its position as a critical functional group in both academic research and industrial applications.

Historical Development and Evolution of Research on 3-Chlorothiophene-2-carbaldehyde

While a detailed historical account of the initial synthesis of this compound is not extensively documented in readily available literature, its emergence as a significant research chemical is tied to the broader exploration of substituted thiophenes. The development of synthetic methodologies for halogenated thiophenes and the subsequent introduction of functional groups like the formyl group have been pivotal.

Research involving this compound has seen a notable increase in recent decades, driven by its utility as a versatile intermediate. For example, it serves as a starting material in the synthesis of more complex thiophene derivatives. One documented synthesis involves the reaction of 3-chlorothiophene (B103000) with lithium diisopropylamide followed by the addition of N,N-dimethylformamide. rsc.org This compound is a key precursor in the creation of various chemical structures, including those with applications in medicinal chemistry and materials science. marketpublishers.comjst.go.jp Its role as a chemical intermediate continues to be explored in the development of novel compounds with specific and desirable properties. vulcanchem.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 67482-48-8 |

| Molecular Formula | C₅H₃ClOS |

| Molecular Weight | 146.59 g/mol |

| Appearance | Colorless liquid |

| Synonym | 3-Chlorothiophene-2-carboxaldehyde |

Structure

3D Structure

Propriétés

IUPAC Name |

3-chlorothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClOS/c6-4-1-2-8-5(4)3-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOJWMNHMJFFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370971 | |

| Record name | 3-chlorothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67482-48-8 | |

| Record name | 3-chlorothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorothiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidating the Reactivity Profile and Transformational Chemistry of 3 Chlorothiophene 2 Carbaldehyde

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Nucleus

The reactivity of the thiophene ring in 3-Chlorothiophene-2-carbaldehyde towards electrophilic aromatic substitution (SEAr) is governed by the combined electronic effects of the chloro and carbaldehyde substituents. Thiophene itself is significantly more reactive than benzene (B151609) in SEAr reactions, with a preference for substitution at the C2 position. uop.edu.pkpearson.com However, in this compound, the existing substituents modify this inherent reactivity.

The carbaldehyde group at C2 is a potent deactivating group due to its electron-withdrawing nature, directing incoming electrophiles primarily to the meta positions (C4 and C5). Conversely, the chlorine atom at C3 is also deactivating but acts as an ortho-para director. The interplay of these antagonistic effects determines the final substitution pattern.

The directing influences on the available positions of the thiophene ring are as follows:

C4-position: This position is ortho to the chloro group and meta to the carbaldehyde group.

C5-position: This position is para to the chloro group and meta to the carbaldehyde group.

Generally, in electrophilic substitutions on disubstituted rings, activating groups have a dominant influence. libretexts.org However, with two deactivating groups, the position of substitution is less straightforward. For thiophenes, substitution typically occurs at an available C2 (or C5) position. uop.edu.pk In this case, the C5 position is para to the chlorine director and meta to the aldehyde director, making it the most probable site for electrophilic attack. For instance, nitration using fuming nitric acid in acetic anhydride (B1165640) would be expected to yield primarily 5-nitro-3-chlorothiophene-2-carbaldehyde. youtube.com

Nucleophilic Substitution Reactions Involving the Halogen Atom

The chlorine atom on the this compound ring can be displaced via nucleophilic aromatic substitution (SNAr). Typically, aryl halides are resistant to nucleophilic attack unless the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the carbaldehyde group at the C2 position is strongly electron-withdrawing and is situated ortho to the chlorine atom. This arrangement activates the C3 carbon for nucleophilic attack, stabilizing the intermediate Meisenheimer complex required for the SNAr mechanism. This allows the chlorine atom to be substituted by various nucleophiles, particularly under basic conditions.

For example, reactions with strong nucleophiles such as alkoxides, amines, or thiolates can lead to the displacement of the chloride. This reactivity makes this compound a useful precursor for synthesizing a variety of 3-substituted thiophene derivatives.

Diverse Transformations of the Carbaldehyde Moiety

The carbaldehyde group is the most reactive site for many transformations, offering a gateway to a wide array of functional groups and more complex molecules.

Oxidative Conversions to Corresponding Carboxylic Acids

The aldehyde functional group of this compound can be readily oxidized to the corresponding 3-chlorothiophene-2-carboxylic acid. prepchem.comaromalake.comuni.lusigmaaldrich.comsigmaaldrich.com This transformation is a fundamental step in the synthesis of many pharmaceutical and agrochemical compounds. chemicalbook.com

Table 1: Synthesis of 3-Chlorothiophene-2-carboxylic acid via Oxidation

| Starting Material | Reagent(s) | Conditions | Product | Reference(s) |

| 3-Hydroxy-2-methoxycarbonyl-thiophene | 1. Phosphorus pentachloride2. Water | 1. Reflux in carbon tetrachloride2. Acidification with HCl | 3-Chlorothiophene-2-carboxylic acid | prepchem.com |

Achieving the selective oxidation of the aldehyde in the presence of the thiophene ring, which can also be susceptible to oxidation, requires careful selection of the oxidizing agent. While strong oxidants like potassium permanganate (B83412) or chromic acid are effective, they can sometimes lead to degradation of the thiophene ring.

For a more controlled and selective conversion, several milder and more specific reagent systems have been developed. These systems are designed to oxidize aldehydes to carboxylic acids with high chemoselectivity, leaving other sensitive functional groups untouched. rsc.orgrsc.orgyoutube.com

Recent methodologies highlight the use of potassium tert-butoxide, which surprisingly acts as the oxygen source, to convert various aromatic and heteroaromatic aldehydes into their corresponding carboxylic acids with high selectivity. rsc.orgrsc.org Another efficient method employs a stable, solid adduct of hydrogen peroxide (4Na₂SO₄·2H₂O₂·NaCl) in an aqueous solution, which selectively oxidizes aldehydes to acids in high yields. researchgate.net Such selective systems are crucial for synthesizing complex molecules where functional group tolerance is paramount.

Reductive Transformations to Alcohol Derivatives and Saturated Analogues

The carbaldehyde group can be easily reduced to a primary alcohol, yielding (3-chlorothiophen-2-yl)methanol. This transformation is typically accomplished using complex metal hydrides.

The most common and effective reducing agents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in alcoholic solvents like ethanol (B145695) or methanol, and it selectively reduces aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide.

Table 2: Reduction of this compound to (3-Chlorothiophen-2-yl)methanol

| Reagent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (3-Chlorothiophen-2-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF, followed by H₂O workup | (3-Chlorothiophen-2-yl)methanol |

Complete reduction of the aldehyde to a methyl group (deoxygenation) or saturation of the thiophene ring requires more drastic conditions and different types of catalysts, such as those used in Wolff-Kishner or Clemmensen reductions for deoxygenation, or catalytic hydrogenation with agents like Raney Nickel for ring saturation. uop.edu.pk

Condensation Reactions Leading to Imines, Hydrazones, and Schiff Bases

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes condensation reactions with primary amines and their derivatives, such as hydrazines, to form a variety of nitrogen-containing compounds. researchgate.netnih.govrdd.edu.iqscirp.org These reactions typically involve the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N).

Imines and Schiff Bases: Reaction with primary amines (R-NH₂) yields imines, commonly referred to as Schiff bases. nih.gov

Hydrazones: Reaction with hydrazine (B178648) (H₂N-NH₂) or substituted hydrazines (e.g., phenylhydrazine) produces hydrazones. mdpi.comnih.govresearchgate.netuobaghdad.edu.iq

Thiosemicarbazones: Condensation with thiosemicarbazide (B42300) is of particular interest as the resulting thiosemicarbazones are known to possess a wide range of biological activities. google.comnih.govchemmethod.comresearchgate.netnih.gov

Guanylhydrazones (Aminoguanidines): Reaction with aminoguanidine (B1677879) forms guanylhydrazones, which are also investigated for their pharmaceutical potential. at.ua

These condensation reactions are often catalyzed by a small amount of acid and are typically performed by refluxing the reactants in a suitable solvent like ethanol. The products are often crystalline solids that can be easily purified by recrystallization.

Table 3: Examples of Condensation Reactions with this compound

| Reagent | Reaction Conditions | Product Type | Resulting Compound | Reference(s) |

| Thiosemicarbazide | Reflux in ethanol | Thiosemicarbazone | (E)-2-((3-chlorothiophen-2-yl)methylene)hydrazine-1-carbothioamide | google.com |

| Substituted Hydrazines | Reflux in ethanol with acid catalyst | Hydrazone | N'-(3-chlorothiophen-2-yl)methylene substituted hydrazides | N/A |

| Primary Amines | Reflux in ethanol | Schiff Base / Imine | N-((3-chlorothiophen-2-yl)methylene) substituted amines | N/A |

Palladium-Catalyzed Cross-Coupling Reactions at the Halogen Site

The chlorine atom on the thiophene ring of this compound is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the synthesis of more complex substituted thiophenes. While studies on this compound itself are not extensively documented in isolation, the reactivity can be inferred from studies on structurally similar compounds such as other halothiophene-2-carbaldehydes and methyl 3-chlorothiophene-2-carboxylate. nih.govresearchgate.netmdpi.com The primary types of palladium-catalyzed cross-coupling reactions applicable to this substrate include the Suzuki, Heck, and Sonogashira reactions.

Suzuki Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide. For substrates like this compound, this reaction would involve coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. Research on the double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde highlights the feasibility of such transformations on a thiophene aldehyde scaffold. nih.gov In that study, the choice of catalyst and reaction conditions was crucial for controlling regioselectivity and minimizing side reactions. nih.gov Similarly, studies on 4-bromothiophene-2-carbaldehyde have shown successful Suzuki couplings with various arylboronic acids using catalysts like Pd(PPh₃)₄ and a base such as K₃PO₄. mdpi.com Given the lower reactivity of aryl chlorides compared to bromides, more robust catalytic systems, often employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), may be required for efficient coupling of this compound. nih.gov

Heck Reaction:

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction would allow for the introduction of a vinyl group at the C3 position of the thiophene ring. The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate. libretexts.org The presence of a base is essential to regenerate the active catalyst. libretexts.org For an electron-deficient halide like this compound, the oxidative addition step, which is the first step in the catalytic cycle, is generally feasible. libretexts.orgdiva-portal.org The choice of ligand and reaction conditions can influence the regioselectivity of the alkene insertion. diva-portal.org

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C-C bond between the aryl halide and a terminal alkyne, yielding an alkynyl-substituted thiophene. organic-chemistry.org This reaction is typically co-catalyzed by palladium and copper salts. organic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a copper acetylide and subsequent reductive elimination. organic-chemistry.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain contexts to avoid issues associated with the copper co-catalyst. organic-chemistry.org The alkynylthiophenes produced from this reaction are versatile intermediates for further transformations.

The following table summarizes typical conditions for these cross-coupling reactions, extrapolated from studies on similar substrates.

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Substrates |

| Suzuki | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos | K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene | Arylboronic acids, Alkenylboronic acids |

| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, NaOAc | DMF, Acetonitrile | Acrylates, Styrenes |

| Sonogashira | PdCl₂(PPh₃)₂, CuI (co-catalyst) | PPh₃ | Et₃N, Diisopropylamine | THF, DMF | Terminal alkynes |

Intramolecular Cyclization and Annulation Reactions for Fused Heterocycles

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization and annulation reactions. These reactions lead to the formation of thieno-fused pyridines, thiophenes, and other complex polycyclic aromatic systems.

One notable example involves the synthesis of thieno[3,2-b]thiophen-3(2H)-ones from methyl 4-aryl-3-chlorothiophene-2-carboxylates. researchgate.net In this process, the 3-chloro-2-carboxylate derivative is first condensed with methyl thioglycolate in the presence of a strong base like potassium tert-butoxide. This is followed by saponification and decarboxylation to yield the fused thieno[3,2-b]thiophen-3(2H)-one. researchgate.net A similar strategy could be envisioned starting from this compound, where the aldehyde group is first transformed into a suitable functional group that can undergo intramolecular cyclization.

Furthermore, the products of cross-coupling reactions on this compound can be designed to undergo subsequent intramolecular cyclizations. For instance, a Sonogashira coupling with an appropriately substituted alkyne could introduce a side chain that, under specific conditions (e.g., acid or base catalysis), cyclizes onto the thiophene ring or the aldehyde group to form a new fused ring. Annulation reactions, which involve the formation of a new ring onto an existing one, are also a powerful tool for constructing fused heterocycles. rsc.orgchim.it For example, a [3+2] annulation reaction could be employed to build a five-membered ring fused to the thiophene core. chim.it

The following table outlines some potential strategies for the synthesis of fused heterocycles from this compound derivatives.

| Target Fused System | Reaction Type | Key Transformation |

| Thieno[3,2-b]thiophene (B52689) | Intramolecular Cyclization | Condensation with a sulfur-containing nucleophile followed by cyclization. |

| Thieno[3,2-b]pyridine | Annulation | Reaction with a 1,3-dicarbonyl compound or equivalent. |

| Thieno[2,3-b]pyridine | Annulation | Reaction with an enamine or similar nucleophile. |

Mechanistic Insights into Side Reactions and Strategies for Suppression

In palladium-catalyzed cross-coupling reactions involving this compound, several side reactions can occur, leading to reduced yields of the desired product. Understanding the mechanisms of these side reactions is crucial for developing strategies to suppress them.

Dehalogenation:

One of the most common side reactions is dehalogenation, where the chlorine atom is replaced by a hydrogen atom. This is particularly prevalent in Suzuki couplings of halothiophenes. nih.gov Studies on 4,5-dibromothiophene-2-carboxaldehyde have shown that the presence of water is critical for the coupling reaction but can also promote dehalogenation. nih.gov The proposed mechanism involves the oxidative addition of the halothiophene to the Pd(0) catalyst, followed by a competing pathway where a proton source (like water) leads to the reductive cleavage of the Pd-C bond, resulting in the dehalogenated thiophene.

Strategies to suppress dehalogenation include:

Controlling Water Content: Using minimal amounts of water or a carefully controlled biphasic system can favor the desired coupling over dehalogenation. nih.gov Anhydrous conditions, however, may halt the reaction altogether. nih.gov

Choice of Ligand: Bulky, electron-rich ligands can stabilize the palladium center and promote the desired reductive elimination step over dehalogenation. reddit.com

Protecting Groups: In some cases, protecting a reactive functional group on the aromatic ring can suppress dehalogenation. For instance, protection of the pyrrole (B145914) nitrogen in 4-bromopyrrole-2-carboxylates was shown to prevent this side reaction. rti.org

Homocoupling:

Homocoupling of the organoboron reagent in Suzuki reactions or the terminal alkyne in Sonogashira reactions can also occur as a side reaction. This is often promoted by the presence of oxygen or other oxidants. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can help to minimize homocoupling.

Catalyst Decomposition:

The palladium catalyst can sometimes decompose into inactive palladium black, especially at high temperatures. The use of appropriate ligands can stabilize the catalytic species and improve its longevity. nih.gov

The following table summarizes common side reactions and strategies for their suppression.

| Side Reaction | Mechanism | Suppression Strategies |

| Dehalogenation | Protonolysis of the arylpalladium intermediate. | Control water content, use bulky ligands, employ protecting groups. |

| Homocoupling | Oxidative coupling of the reaction partner. | Maintain an inert atmosphere. |

| Catalyst Decomposition | Agglomeration of Pd(0) to form palladium black. | Use stabilizing ligands, control reaction temperature. |

Comprehensive Spectroscopic and Structural Elucidation of 3 Chlorothiophene 2 Carbaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For thiophene (B33073) derivatives, NMR provides critical information about the substitution pattern and the electronic environment of the atoms within the molecule.

Regiochemical and Stereochemical Elucidation using 1D and 2D NMR Techniques

One-dimensional (1D) and two-dimensional (2D) NMR techniques are powerful methods for determining the precise arrangement of atoms in a molecule, known as regiochemistry and stereochemistry.

In the case of substituted thiophenes, ¹H NMR spectroscopy is fundamental. For instance, in 4-phenylthiophene-2-carbaldehyde (B1353027), the protons on the thiophene ring at positions 3 and 5 appear as distinct singlets at δ 7.8 ppm and δ 8.1 ppm, respectively. The aldehyde proton gives a characteristic single peak at δ 9.95 ppm. nih.gov Similarly, for 4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde, the thiophene protons at positions 3 and 5 show singlets at δ 8.0 and δ 7.79 ppm, while the aldehyde proton appears at δ 9.94 ppm. nih.gov The protons of the dimethylphenyl group also provide characteristic signals, confirming the regiochemical assignment. nih.gov

For more complex structures, such as thiophene-substituted sulfinyl monomers, complete ¹H and ¹³C NMR signal assignment is crucial. nih.gov This detailed analysis is not only vital for characterizing the monomers themselves but also serves as valuable data for refining chemical shift prediction software. nih.gov Furthermore, T1C relaxation decay times have been shown to be a rapid and reliable method for the spectral assignment of similar monomers. nih.gov The polymerization of thiophene rotaxanes can be monitored by ¹H NMR, where the disappearance of the thiophene aromatic proton signals and the broadening of the side-chain methylene (B1212753) proton signals indicate successful polymerization. researchgate.net

The following table provides an example of ¹H NMR data for a substituted thiophene derivative:

| Proton | Chemical Shift (δ ppm) | Multiplicity |

| Aldehyde | 9.95 | Singlet |

| Thiophene H5 | 8.1 | Singlet |

| Thiophene H3 | 7.8 | Singlet |

| Phenyl | 7.3-7.5 | Multiplet |

| Data for 4-phenylthiophene-2-carbaldehyde nih.gov |

Vibrational Spectroscopy: Infrared and Raman Analysis of Molecular Bonds

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides insights into the functional groups and bonding within a molecule. These methods are based on the principle that molecular bonds vibrate at specific frequencies.

For thiophene and its derivatives, characteristic vibrational modes can be identified. The C-H stretching vibrations typically appear in the range of 3251.3-3301.6 cm⁻¹. jchps.com The stretching of the C=C bond is observed in the region of 1597.4-1625.4 cm⁻¹, while the C-C stretching appears between 1202-1367 cm⁻¹. jchps.com The C-S stretching vibrations are generally weak and found in the 632.7-706.6 cm⁻¹ region due to the higher mass and electronegativity of the sulfur atom compared to hydrogen and carbon. jchps.com

In a study of metal complexes with 3-chlorothiophene-2-carboxylic acid, IR spectroscopy was used to determine the coordination mode of the carboxylate group. mdpi.com A difference of less than 200 cm⁻¹ between the asymmetric and symmetric stretching frequencies of the COO⁻ group indicated a monodentate coordination. mdpi.com This was further supported by the presence of a "pseudo-bridging" structure formed by hydrogen bonding between the uncoordinated carboxyl oxygen and a coordinated water molecule. mdpi.com

The following table summarizes typical IR absorption frequencies for thiophene derivatives:

| Vibrational Mode | Frequency Range (cm⁻¹) |

| C-H stretch | 3251.3 - 3301.6 |

| C=C stretch | 1597.4 - 1625.4 |

| C-C stretch | 1202 - 1367 |

| C-S stretch | 632.7 - 706.6 |

| Data for thiophene derivatives jchps.com |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, thereby confirming its molecular formula. It also provides information about the structure of the molecule through analysis of its fragmentation patterns.

For thiophene derivatives, HRMS is essential for confirming their synthesis. For example, the mass spectrum of 4-phenylthiophene-2-carbaldehyde shows a molecular ion peak at m/z 188, confirming its molecular weight. nih.gov Similarly, 4-(3,5-bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde and 5-methyl-2,3-bisthiophene-5-carbaldehyde exhibit molecular ion peaks at their expected m/z values. nih.gov

The fragmentation of thiophene derivatives in the mass spectrometer provides valuable structural information. In the case of some thiazole (B1198619) and imidazolidine (B613845) derivatives with thiophene moieties, the molecular ion undergoes fragmentation to produce characteristic daughter ions. researchgate.net For example, the loss of a thiophene radical from a fragment ion can be observed. researchgate.net The fragmentation patterns of chlorophyll (B73375) derivatives, which can include a phytyl chain attached to a porphyrin ring, often involve the loss of this side chain. researchgate.net

For chloro-substituted compounds like 3-chlorothiophene (B103000) derivatives, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key feature in the mass spectrum. A new analytical approach in GC-MS involves monitoring the fragmentation of both ³⁵Cl and ³⁷Cl containing ions, which enhances the specificity and sensitivity of detection, particularly for polychlorinated compounds. nih.gov

The following table shows the molecular ion peaks for several thiophene derivatives:

| Compound | Molecular Ion Peak (m/z) |

| 4-Phenylthiophene-2-carbaldehyde | 188 |

| 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | 217 |

| 5-Methyl-2,3-bisthiophene-5-carbalehyde | 189.67 |

| Data from a study on arylthiophene-2-carbaldehydes nih.gov |

X-ray Crystallography for Solid-State Molecular Architecture of Analogues

The crystal structure of an analogue, (3-chlorothiophene-2-carboxylato-κO, O′)-(2,2′-dipyridyl-κN,N′)lead(II), has been determined by X-ray diffraction. researchgate.net The analysis revealed that the asymmetric unit contains one lead(II) ion, two 3-chlorothiophene-2-carboxylate ligands, and one 2,2'-dipyridyl ligand, forming two four-membered chelate rings. researchgate.net In another example, the crystal structure of thiophene-2-carbaldehyde (B41791) azine was found to have two independent half-molecules in the asymmetric unit, each located on a center of symmetry. nih.gov

Studies on halogenated derivatives of sulfolene, a related five-membered ring system, have shown that while the parent sulfolenes have planar rings, derivatives like 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide adopt twisted conformations. researchgate.net

The following table presents crystal data for thiophene-2-carbaldehyde azine:

| Parameter | Value |

| Formula | C₁₀H₈N₂S₂ |

| Crystal System | Monoclinic |

| a (Å) | 9.681 (2) |

| b (Å) | 11.399 (3) |

| c (Å) | 9.694 (2) |

| β (°) | 100.850 (9) |

| V (ų) | 1050.6 (5) |

| Data for thiophene-2-carbaldehyde azine nih.gov |

Analysis of Supramolecular Interactions: Hydrogen Bonding, Halogen Bonding, and Pi-Pi Stacking

The solid-state architecture of molecular crystals is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking.

Hydrogen bonding plays a crucial role in the crystal packing of many thiophene derivatives. In co-crystals of 3,5-dinitrobenzoic acid with antipsychotic agents, a combination of O—H⋯O, N—H⋯O, and C—H⋯O hydrogen bonds links the ions into complex chains and sheets. researchgate.net The formation of supramolecular liquid crystals can be induced by hydrogen bonding between pyridyl-1,2,4-oxadiazole derivatives and 2,5-thiophene dicarboxylic acid. tandfonline.com

Halogen bonding, an interaction involving a halogen atom, can compete with or complement hydrogen bonding in directing crystal structures. nih.gov Studies have shown that by varying the halogen bond donor (F, Cl, Br, I) and the hydrogen bond acceptor, the primary structural motifs can be controlled. researchgate.net The choice of solvent can also influence the competition between hydrogen and halogen bonding, with less polar solvents favoring hydrogen-bonded co-crystals and more polar solvents favoring halogen-bonded ones. nih.govrsc.org

Pi-pi stacking interactions are also significant in the crystal packing of aromatic compounds like thiophene derivatives. In the crystal structure of thiophene-2-carbaldehyde azine, weak C—H⋯π interactions link the molecules into chains. nih.gov The substitution of an oxygen atom with a sulfur atom in furan/thiophene carboxamide compounds leads to an increase in the effectiveness of π-based interactions. rsc.org Hirshfeld surface analysis is a useful tool for visualizing and quantifying these intermolecular interactions. mdpi.com

Applications in Crystal Engineering and Co-crystallization Phenomena

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties. This field relies on a deep understanding of intermolecular interactions to control the assembly of molecules in crystals.

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. nih.gov By forming co-crystals with a suitable coformer, properties such as solubility, dissolution rate, and stability can be improved. nih.gov Various methods are employed for co-crystal preparation, including solvent evaporation, slurry co-crystallization, and mechanochemical grinding. nih.govmdpi.com

Thiophene derivatives are valuable building blocks in crystal engineering. tandfonline.com The 2,5-disubstituted thiophene ring, often combined with other conjugated heterocyclic rings, is used to construct highly conjugated organic semiconductors. acs.org Functionalization of the thiophene ring can tailor the molecular properties for specific applications. acs.org For example, introducing alkyl substituents can improve solubility and processability for use in thin-film devices. acs.org On-chip co-crystallization is a promising method for producing protein-ligand complex crystals for applications like serial synchrotron crystallography in drug discovery. chalmers.se

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of conjugated systems like 3-Chlorothiophene-2-carbaldehyde and its derivatives. This method provides valuable insights into the electronic transitions occurring within the molecule, primarily the π → π* and n → π* transitions, which are characteristic of chromophores containing double bonds and heteroatoms with lone pairs of electrons. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the extent of conjugation and the nature of substituents on the thiophene ring.

The UV-Vis spectrum of thiophene-based compounds is dominated by intense absorptions in the UV region, typically arising from π → π* transitions within the aromatic ring. The presence of a carbaldehyde group in conjugation with the thiophene ring extends the chromophoric system, leading to a bathochromic (red) shift of these absorption bands to longer wavelengths. This is due to the delocalization of π-electrons over the entire aldehyde-substituted thiophene system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In this compound, the chlorine atom at the 3-position and the carbaldehyde group at the 2-position significantly influence the electronic absorption characteristics. The aldehyde group, being an electron-withdrawing group, enhances the conjugation. The chlorine atom, through its inductive (-I) and mesomeric (+M) effects, can further modulate the electronic transitions.

Detailed research findings on the UV-Vis spectra of this compound itself are not extensively reported in publicly available literature. However, analysis of closely related thiophene derivatives provides a strong basis for understanding its spectroscopic behavior. For instance, studies on other substituted thiophene-2-carbaldehydes reveal distinct absorption patterns that are dependent on the nature and position of the substituent.

A study on 3-chlorothiophene-2-carboxylic acid, a closely related analogue, revealed the presence of ligand-based absorption bands due to π–π* transitions in the 210–250 nm range and n–π* transitions in the 300–310 nm range. mdpi.com The π → π* transitions are typically of high intensity, while the n → π* transitions, originating from the lone pair of electrons on the oxygen atom of the carbonyl group, are generally weaker.

The effect of substituents on the electronic spectra of thiophenes is well-documented. Electron-donating groups tend to cause a bathochromic shift, while electron-withdrawing groups can have a more complex effect, often leading to a red shift as well due to the extension of the conjugated system. For example, the introduction of a nitro group, a strong electron-withdrawing group, at the 5-position of thiophene-2-carbaldehyde leads to significant changes in the electronic spectrum.

The solvent environment can also play a crucial role in the position of the absorption bands, a phenomenon known as solvatochromism. Polar solvents can stabilize the excited state to a different extent than the ground state, leading to shifts in λmax.

To illustrate the electronic transitions and conjugation effects, the following table summarizes the UV-Vis absorption data for thiophene-2-carbaldehyde and some of its derivatives. This comparative data allows for an estimation of the expected absorption maxima for this compound.

| Compound Name | Substituent(s) | λmax (nm) (π → π) | λmax (nm) (n → π) | Solvent |

| Thiophene-2-carbaldehyde | -H | ~250-260 | ~310-320 | Various |

| 3-Chlorothiophene-2-carboxylic acid | 3-Cl, 2-COOH | 210-250 | 300-310 | Not Specified |

| 5-Bromothiophene-2-carbaldehyde | 5-Br | Not Specified | Not Specified | Not Specified |

| 5-Nitrothiophene-2-carbaldehyde | 5-NO2 | Not Specified | Not Specified | Not Specified |

Computational Chemistry and Theoretical Investigations of 3 Chlorothiophene 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and predicting the reactivity of molecules like 3-chlorothiophene-2-carbaldehyde. scirp.orgresearchgate.net DFT methods, such as the widely used B3LYP functional, provide a balance of computational efficiency and accuracy in predicting molecular geometries, electronic properties, and thermochemical data. scirp.org These calculations are instrumental in understanding the fundamental characteristics of a molecule and how it will behave in chemical reactions.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Role in Chemical Reactions

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that explains chemical reactivity based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's reactivity. numberanalytics.com A smaller gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive. numberanalytics.com For this compound, the distribution and energies of these frontier orbitals dictate its susceptibility to nucleophilic or electrophilic attack. The regions of the molecule where the HOMO is localized are prone to electrophilic attack, while regions with a high LUMO density are susceptible to nucleophilic attack. The study of HOMO-LUMO interactions is particularly valuable in understanding and predicting the outcomes of pericyclic reactions, such as cycloadditions. wikipedia.orglibretexts.org

Mapping Electrostatic Potential and Charge Density Distribution

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP illustrates the electrostatic potential on the surface of a molecule, with different colors representing varying charge densities. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and a positive potential near the hydrogen atom of the aldehyde group and the carbon atoms of the thiophene (B33073) ring. This distribution of charge provides insights into how the molecule will interact with other charged or polar species.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By simulating the interactions between atoms, MD can provide detailed information about the conformational landscape of a molecule, which is the collection of all its possible three-dimensional shapes. mdpi.comresearchgate.net For a molecule like this compound, MD simulations can reveal its preferred conformations and the energy barriers between them.

These simulations are also crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target. nih.govresearchgate.net By simulating the molecule in a relevant environment (e.g., in water or a lipid membrane), researchers can observe how it interacts with its surroundings, providing insights into its solubility, transport properties, and potential biological activity. researchgate.net Parameters like the root mean square deviation (RMSD) and radius of gyration (Rg) are often analyzed to assess the stability and compactness of the molecule and its complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. bio-hpc.eu By analyzing a set of molecules with known activities, QSAR models can identify the structural features that are important for a particular biological effect. These models can then be used to predict the activity of new, untested compounds. bio-hpc.eursc.org

For this compound and its derivatives, QSAR modeling could be employed to predict their potential as, for example, antibacterial or anticancer agents. nih.gov The process involves calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

Theoretical Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. mdpi.commdpi.com These theoretical predictions can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of the experimental spectra. mdpi.com

For this compound, theoretical calculations can predict the vibrational frequencies that would appear in its IR spectrum, the electronic transitions responsible for its UV-Vis absorption, and the chemical shifts of its atoms in an NMR spectrum. mdpi.commdpi.com A close agreement between the predicted and experimental spectra provides confidence in the calculated molecular structure and electronic properties.

Quantum Mechanical Modeling of Polymerization Processes for Thiophene-Based Materials

Thiophene and its derivatives are important building blocks for conducting polymers, which have applications in various electronic devices. Quantum mechanical modeling, including DFT, can be used to study the polymerization processes of thiophene-based materials. These models can provide insights into the reaction mechanisms, the electronic properties of the resulting polymers, and the factors that influence their structure and conductivity.

For a monomer like this compound, computational modeling could be used to investigate its potential for polymerization and to predict the properties of the resulting polymer. This can help in the rational design of new thiophene-based materials with tailored electronic and optical properties for specific applications.

Applications of 3 Chlorothiophene 2 Carbaldehyde in Advanced Chemical Synthesis

Role as a Key Building Block in the Construction of Diverse Heterocyclic Frameworks

3-Chlorothiophene-2-carbaldehyde serves as a crucial starting material for the synthesis of various heterocyclic compounds, particularly those containing the thieno[3,2-b]thiophene (B52689) core. This scaffold is of considerable interest due to its applications in photo- and electroactive materials. mdpi.com The Fiesselmann thiophene (B33073) synthesis, for instance, utilizes derivatives of this compound to construct aryl-substituted thieno[3,2-b]thiophene derivatives. beilstein-journals.org These resulting compounds are valuable building blocks for developing more complex fused molecules. beilstein-journals.org

One notable application is the synthesis of thieno[3,2-b]thiophen-3(2H)-ones, which are derived from the saponification and decarboxylation of aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates, initially formed from methyl 3-chlorothiophene-2-carboxylates. beilstein-journals.org Furthermore, this compound and its derivatives are instrumental in synthesizing other heterocyclic systems through reactions like the Vilsmeier–Haack formylation and Suzuki cross-coupling. semanticscholar.orgmdpi.com These reactions allow for the introduction of various functional groups, leading to a diverse range of heterocyclic aldehydes with potential applications as optical chemosensors. semanticscholar.orgmdpi.com

The versatility of this compound extends to its use in multi-step synthetic pathways to create other complex heterocycles. For example, it can be a precursor in the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, which have shown promising biological activities. nih.gov

Development of Functional Materials and Organic Electronic Devices

The unique electronic properties of thiophene-based compounds make this compound a valuable precursor in the development of advanced functional materials and organic electronic devices.

Precursors for Organic Semiconductors, Photovoltaics, and Optoelectronic Systems

Thieno[3,2-b]thiophene derivatives, synthesized from this compound, are promising candidates for p-type organic semiconductors. nih.gov These materials are integral components in various organic electronic devices. Polythiophene derivatives, such as poly(3-octylthiophene) (P3OT) and poly(3-methylthiophene) (P3MT), exhibit interesting optoelectronic properties and have a wide range of applications in this field. researchgate.net The synthesis of novel polythiophene derivatives compatible with both fullerene and non-fullerene acceptors has led to polymer solar cells with high power conversion efficiencies. rsc.org The ability to fine-tune the electronic properties of these polymers by modifying their structure, often starting from precursors like this compound, is crucial for optimizing device performance. rsc.org

Synthesis of Porphyrin-Based Architectures

Porphyrins and their derivatives are highly conjugated macrocycles with significant applications in various fields, including materials science and medicine. nih.gov While direct synthesis of porphyrins from this compound is not a primary application, the aldehyde functionality is crucial in building blocks used for constructing complex porphyrin-based systems. For instance, aldehydes are key starting materials in the Lindsey synthesis of porphyrins. lsu.edu The versatility of this compound allows for its conversion into more elaborate aldehyde-containing structures that can then be incorporated into porphyrin frameworks through various synthetic methodologies, including "click chemistry" for creating triazole-bridged porphyrin conjugates. nih.govbeilstein-journals.org These hybrid materials often exhibit unique photophysical properties suitable for applications such as photodynamic therapy and dye-sensitized solar cells. nih.gov

Design and Fabrication of Optical Chemosensors

Heterocyclic aldehydes derived from this compound have shown potential as optical chemosensors for the detection of various ions. semanticscholar.orgmdpi.com For example, a thieno[3,2-b]thiophene-based aldehyde has demonstrated fluorescence quenching in the presence of several metal cations, including Hg²⁺, Fe²⁺, Cu²⁺, Pd²⁺, Fe³⁺, and Al³⁺. mdpi.com The synthesis of these chemosensors often involves a Vilsmeier-Haack formylation of a thieno[3,2-b]thiophene precursor, which can be derived from this compound, followed by further functionalization through reactions like Suzuki cross-coupling. semanticscholar.orgmdpi.com The ability to introduce different substituents onto the heterocyclic core allows for the tuning of the sensor's selectivity and sensitivity towards specific analytes.

Integration into Medicinal Chemistry Programs and Drug Discovery Pipelines

The thiophene scaffold is a prominent feature in many medicinally active compounds. mdpi.com this compound and its derivatives are valuable intermediates in the synthesis of molecules with potential therapeutic applications.

Research has shown that thiophene derivatives can act as inhibitors of various enzymes, including kinases, which are crucial targets in cancer therapy. nih.goved.ac.uk For instance, the thieno[2,3-d]pyrimidine scaffold, which can be synthesized from thiophene precursors, has been identified as a promising core for the development of kinase inhibitors. nih.gov Specifically, derivatives have been designed and evaluated for their inhibitory activity against kinases like FLT3. nih.gov

Furthermore, 2-acylaminothiophene-3-carboxamides, which can be conceptually derived from this compound, have been discovered as multitarget inhibitors for BCR-ABL kinase and microtubules, both significant targets in cancer treatment. nih.gov The ability of these compounds to target both wild-type and mutant forms of kinases addresses the challenge of drug resistance. nih.gov

The versatility of the thiophene ring is also evident in its incorporation into compounds targeting other receptors. For example, derivatives of 4,5,6,7-tetrahydro-benzothiophene have been identified as modulators of the retinoic acid receptor-related orphan receptor γt (RORγt), a potential target for inflammatory and autoimmune diseases. nih.gov Additionally, thiophene carboxamide derivatives have been synthesized and shown to exhibit significant cytotoxic effects against various cancer cell lines. mdpi.com

The synthesis of these medicinally relevant compounds often involves key reactions such as Suzuki coupling to introduce aryl groups, as demonstrated in the preparation of 3-aryl thiophene-2-carbaldehydes which are precursors to chalcones with anticancer activity. researchgate.net

Synthesis of Potential Anticancer Agents and Lead Structures

The thiophene scaffold is a recognized "privileged structure" in medicinal chemistry, and this compound is a key building block for several classes of potential anticancer agents. While the aldehyde itself is not the final active molecule, its functional groups are readily converted into more complex heterocyclic systems that exhibit cytotoxic activity against various cancer cell lines.

A primary route involves the oxidation of the aldehyde group to a carboxylic acid, yielding 3-chlorothiophene-2-carboxylic acid. This derivative is then used to synthesize transition metal complexes. For instance, novel cobalt (II) and nickel (II) complexes synthesized from 3-chlorothiophene-2-carboxylic acid have been shown to possess significant anticancer properties. In one study, a cobalt complex demonstrated notable inhibitory effects on human leukemia (K562) and colon cancer (SW480) cells, while a nickel complex was most effective against a breast cancer (MDA-MB-231) cell line. chemicalbook.comgoogle.comnih.gov

Another significant application is in the synthesis of chalcones. Chalcones are precursors to flavonoids and are known for their wide range of pharmacological activities. By condensing 3-aryl-thiophene-2-carbaldehydes (derived from this compound via Suzuki coupling) with various aryl and heteroaryl methyl ketones, researchers have created a series of 3-aryl-thiophene-2-aryl/heteroaryl chalcones. Several of these compounds have shown superior anticancer activity against human colon cancer cell lines (HCT-15) when compared to the reference drug, doxorubicin. nih.gov

Furthermore, the thiophene nucleus is integral to the structure of thieno[3,2-b]indoles, a class of compounds investigated for their antitumor properties. rsc.orgrsc.org The synthesis of these and other fused heterocyclic systems, such as pyrazoles and thieno[2,3-b]quinolines, often relies on precursors derived from thiophene-2-carbaldehydes. nih.govnih.govresearchgate.net These derivatives serve as foundational lead structures for the development of new and more potent anticancer drugs.

Table 1: Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Metal Complexes

| Complex | Cancer Cell Line | Inhibition Rate (%) |

|---|---|---|

| Nickel (II) Complex | Breast (MDA-MB-231) | 43.98 ± 1.02 |

| Cobalt (II) Complex | Leukemia (K562) | 62.05 ± 1.15 |

| Lung (A549) | 36.93 ± 2.04 | |

| Liver (HepG2) | 46.38 ± 1.86 | |

| Colon (SW480) | 66.83 ± 1.05 |

Development of Antimicrobial and Antibacterial Compounds

This compound is a valuable precursor for synthesizing compounds with significant antimicrobial and antibacterial activities. The aldehyde group facilitates the creation of Schiff bases and chalcones, two classes of compounds well-documented for their biological efficacy.

The condensation of thiophene-2-carboxaldehyde with substituted anilines yields Schiff bases that have been tested against a range of bacteria. These compounds have shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus, Bacillus megaterium) and Gram-negative (e.g., Escherichia coli, Proteus vulgaris) bacteria. google.com

Chalcones derived from thiophene-2-carbaldehyde (B41791) have also demonstrated broad-spectrum antibacterial activity. nih.govrsc.org Studies have shown that these chalcones can exhibit moderate to excellent activity, and in some cases, can enhance the efficacy of existing antibiotics when used in combination. rsc.org For example, a series of chalcones synthesized from thiophene-2-carbaldehyde and substituted acetophenones showed that compounds with both electron-withdrawing and electron-releasing groups possessed notable antibacterial properties. nih.gov

Furthermore, more complex heterocyclic systems derived from thiophene precursors, such as thieno[3,2-b]indoles, are recognized for their antibacterial and antifungal properties. rsc.orgrsc.org The versatility of the thiophene ring, originating from simple starting materials like this compound, allows for the development of novel agents active against drug-resistant bacterial strains. nih.gov

Table 2: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound Type | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Schiff Bases | Gram-positive & Gram-negative | Effective (MIC: 3-200 µg/ml) | google.com |

| Chalcone (B49325) Analogues | Staphylococcus aureus (susceptible & resistant) | Strong Activity | rsc.org |

| Arylthiophene-2-carbaldehydes | Pseudomonas aeruginosa | Excellent (IC₅₀: 29.7 µg/mL) | nih.gov |

| Spiro–indoline–oxadiazole | Clostridium difficile | High (MIC: 2-4 μg/ml) | chemicalbook.commdpi.com |

Contribution to the Synthesis of Anti-inflammatory Agents

The thiophene scaffold is a key component in several known anti-inflammatory drugs, and this compound provides a synthetic entry point to new anti-inflammatory agents. nih.gov A significant body of research highlights the anti-inflammatory potential of chalcones and other derivatives synthesized from thiophene aldehydes. rsc.orgrsc.orgnih.govmdpi.com

Thiophene-based compounds are known to exert their anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Chalcones synthesized from substituted thiophene aldehydes have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins in cellular models. rsc.org For example, certain chalcone analogues were found to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2 by modulating the NF-κB and JNK signaling pathways. rsc.org

The structural features of these thiophene derivatives, including the presence of carboxylic acid, ester, or amide groups—often introduced via modification of the initial aldehyde—are crucial for their biological activity and recognition by enzymatic targets. nih.gov This highlights the role of this compound as a foundational molecule for creating a diverse library of compounds for screening and development as novel anti-inflammatory therapies.

Role as an Intermediate in the Synthesis of Pharmacologically Active Compounds (e.g., Rivaroxaban)

This compound plays a critical, albeit indirect, role as an intermediate in the synthesis of major pharmaceutical drugs, most notably the anticoagulant Rivaroxaban. chemicalbook.comnih.gov The synthesis of Rivaroxaban requires the key intermediate 5-chlorothiophene-2-carbonyl chloride. google.comgoogle.comgoogle.comgoogleapis.com

The synthetic pathway from this compound to this crucial intermediate involves a straightforward oxidation step. The aldehyde group is oxidized to a carboxylic acid, forming 5-chlorothiophene-2-carboxylic acid (the numbering changes due to IUPAC nomenclature rules upon changing the principal functional group). google.com This carboxylic acid is then converted to the highly reactive acyl chloride, 5-chlorothiophene-2-carbonyl chloride, typically using a chlorinating agent like thionyl chloride. nih.govgoogleapis.com

This activated thiophene derivative is then coupled with the complex amine side chain, 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholine-3-one, in the final step to form the Rivaroxaban molecule. google.comgoogleapis.com This multi-step synthesis, which relies on the initial thiophene structure provided by this compound, underscores the compound's industrial importance as a starting material for producing life-saving medications.

Utilization in Agrochemical and Pesticide Research and Development

Beyond pharmaceuticals, this compound and its derivatives are valuable in the field of agrochemicals. The thiophene ring is a component of many active compounds used in crop protection, and its derivatives have been widely studied for their fungicidal properties. nih.gov

Thiophene-based compounds have shown efficacy against a range of fungal phytopathogens that threaten agriculture and food safety. nih.gov For example, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed and synthesized, demonstrating excellent fungicidal activity against cucumber downy mildew (CDM). One compound, in a 10% emulsifiable concentrate formulation, showed control efficacies superior to commercial fungicides like flumorph (B1672888) and mancozeb (B1675947) in field trials. nih.gov

The synthesis of such potent agrochemicals often begins with simple, functionalized thiophene building blocks. The aldehyde and chlorine functionalities on this compound allow for its incorporation into more complex structures, making it a significant lead compound for the discovery and optimization of new, effective, and environmentally safer fungicides and pesticides. nih.gov

Future Research Directions and Unaddressed Challenges in 3 Chlorothiophene 2 Carbaldehyde Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

A primary challenge in the utilization of 3-chlorothiophene-2-carbaldehyde is the development of synthetic methods that are not only efficient but also environmentally benign. Traditional methods for thiophene (B33073) synthesis, such as the Paal-Knorr and Gewald reactions, often require harsh conditions and produce significant waste. nih.govrsc.org Future research must prioritize the principles of green chemistry.

Key areas of exploration include:

One-Pot Syntheses: Developing multi-component reactions that construct and functionalize the thiophene ring in a single step can significantly improve efficiency and reduce waste. nih.govmdpi.com Protocols that combine the construction and modification of the thiophene ring from readily available starting materials, such as 1,3-dicarbonyl compounds, offer a promising avenue for creating diverse libraries of substituted thiophenes. acs.org

Metal-Free Approaches: To minimize metal toxicity and advance green chemistry, metal-free synthetic methodologies are highly sought after. nih.gov Research into using reagents like elemental sulfur or potassium sulfide (B99878) as the sulfur source, with starting materials such as substituted buta-1-enes or 1,3-diynes, presents a transition-metal-free alternative for thiophene synthesis. nih.govorganic-chemistry.org

Sustainable Solvents and Conditions: The move away from hazardous organic solvents is critical. The use of greener alternatives like water, ionic liquids, or deep eutectic solvents for thiophene synthesis is an active area of research. rsc.orgorganic-chemistry.org Furthermore, developing reactions that can proceed under solvent-free conditions or at lower temperatures would represent a significant advancement in sustainability. rsc.orgmdpi.com

| Synthetic Strategy | Key Features & Future Goals | Relevant Starting Materials |

| One-Pot Reactions | Combines ring construction and functionalization; Reduces steps and waste; Goal: Increase structural diversity from simple precursors. nih.govacs.org | 1,3-Dicarbonyl compounds, CS₂, Alkyl bromides. acs.org |

| Metal-Free Synthesis | Avoids metal toxicity; Atom economical; Goal: Develop robust methods using sustainable sulfur sources. nih.govorganic-chemistry.org | Substituted buta-1-enes, 1,3-diynes, Elemental sulfur, Potassium sulfide. organic-chemistry.org |

| Green Solvents | Replaces hazardous solvents; Improves safety profile; Goal: Wider adoption of water, ionic liquids, or solvent-free conditions. rsc.org | Ketones, α-ketonitriles (for Gewald reaction in green solvents). rsc.org |

Discovery of New Catalytic Systems for Enhanced Selectivity and Efficiency

The functionalization of the thiophene ring is central to creating novel derivatives from this compound. Direct C-H activation has emerged as a powerful tool, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalization. mdpi.com However, achieving high regioselectivity, especially when multiple C-H bonds are available for activation, remains a significant challenge.

Future research should focus on:

Catalyst-Controlled Regioselectivity: A major hurdle is controlling the position of functionalization on the thiophene ring. The development of catalytic systems that can selectively target a specific C-H bond is crucial. For 3-substituted thiophenes, achieving regiodivergent synthesis, where either the C2 or C5 position can be functionalized by tuning the catalyst and conditions, represents a key goal. nih.gov

Novel Metal Catalysts: While palladium has been used extensively, there is a growing interest in catalysts based on other metals. mdpi.comresearchgate.net Iron-catalyzed C-H activation, for instance, offers a more earth-abundant and less toxic alternative. acs.org Gold-catalyzed C-H activation has also shown promise for electron-deficient heteroaromatics like bromothiophenes. mdpi.com

Enantioselective Functionalization: The synthesis of chiral thiophene derivatives is of great interest for pharmaceutical and materials science applications. nih.govrsc.org A significant challenge lies in developing catalytic systems, such as those using chiral ligands or chiral carboxylic acids as co-catalysts, that can achieve high enantioselectivity in C-H functionalization reactions on the thiophene scaffold. nih.govsnnu.edu.cn

| Catalytic System | Metal Center | Key Advantage | Unaddressed Challenge |

| Direct C-H Arylation | Palladium (Pd) | Well-established for C-2 and C-3 arylation. mdpi.com | Achieving selectivity in poly-substituted thiophenes; Catalyst turnover and stability. |

| C-H/C-H Heterocoupling | Iron (Fe) | Earth-abundant, low toxicity; Enables coupling with enamines. acs.org | Expanding substrate scope; Improving stereoselectivity (E/Z) for some substrates. acs.org |

| C-H Alkynylation | Palladium (Pd) | Allows regiodivergent synthesis (C2 vs. C5) by catalyst control. nih.gov | Application to a broader range of complex, late-stage functionalizations. nih.gov |

| C-H Aurylation | Gold (Au) | Activates electron-deficient C-H bonds; Stable monomer products. mdpi.com | Integration into more complex polymerization and multi-step synthetic sequences. |

| Asymmetric C-H Functionalization | Rhodium (Rh), Cobalt (Co) | Access to chiral thiophene derivatives. nih.govsnnu.edu.cn | Development of more versatile and highly enantioselective chiral ligands and co-catalysts. |

Integration into Emerging Smart Materials and Advanced Technologies

Thiophene-based polymers and oligomers are renowned for their optical and semiconducting properties, making them cornerstone materials for organic electronics and photonics. wiley.comresearchgate.net Derivatives of this compound could serve as valuable building blocks for new functional materials, provided that their synthesis and polymerization can be precisely controlled.

Future avenues for research include:

Organic Electronics: The aldehyde group on the this compound scaffold is a versatile handle for synthesizing π-extended systems. Research is needed to develop methods for incorporating this unit into conjugated polymers for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govresearchgate.net A key challenge is tuning the electronic properties, such as the energy gap and charge carrier mobility, through rational molecular design. mdpi.comwiley.com

In Vivo Bioelectronics: A frontier in materials science is the development of electronic materials that can be synthesized in vivo to interface with biological systems. Thiophene-based oligomers have been shown to polymerize enzymatically inside living plants to form conductive structures. acs.org Exploring whether derivatives of this compound can be designed for similar in vivo self-organization could pave the way for seamless bioelectronic interfaces.

Sensors and Electrochromic Materials: The electroactive nature of polythiophenes makes them suitable for sensor and electrochromic device applications. researchgate.net Future work could focus on designing polymers from this compound derivatives that exhibit specific responses (e.g., color change or conductivity change) to analytes or external stimuli, leading to advanced chemical sensors or smart windows.

Deeper Elucidation of Structure-Function Relationships in Biological Systems

Substituted thiophenes are considered "privileged" pharmacophores in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govrsc.orgnih.gov The aldehyde and chloro-substituents on this compound provide reactive sites for generating diverse derivatives for biological screening. nih.gov

The primary challenges and future directions are:

Identifying Novel Biological Targets: Thiophene derivatives have demonstrated a wide array of biological effects, from antimicrobial and antiviral to antioxidant and cytotoxic. mdpi.comencyclopedia.pubnih.gov Future research should employ modern screening techniques to identify new biological targets for derivatives of this compound, potentially uncovering novel therapeutic applications.

Mechanism of Action Studies: For derivatives that show promising biological activity, a deep understanding of their mechanism of action at the molecular level is crucial. This involves identifying the specific enzymes, receptors, or cellular pathways they interact with to elicit their therapeutic effect.

| Biological Activity of Thiophene Derivatives | Example | Future Direction for this compound |

| Anticancer | Metal complexes of 3-chlorothiophene-2-carboxylic acid show activity against leukemia and colon cancer cells. mdpi.com | Synthesize and screen new derivatives against a wider panel of cancer cell lines to establish SAR. mdpi.com |

| Antibacterial | Arylthiophene-2-carbaldehydes show activity against Pseudomonas aeruginosa. nih.gov | Explore modifications to enhance potency and broaden the spectrum against drug-resistant bacteria. |

| Anti-inflammatory | Thiophenes can inhibit the production of inflammatory mediators like nitric oxide (NO). nih.govmdpi.com | Design derivatives as specific inhibitors of inflammatory enzymes like 5-LOX or COX. mdpi.com |

| Antiviral | Certain thiophene metabolites exhibit antiviral properties. encyclopedia.pub | Screen libraries of derivatives against various viruses to identify new antiviral leads. |

| Enzyme Inhibition | 4-Arylthiophene-2-carbaldehyde derivatives have shown potent urease inhibition. nih.gov | Target other clinically relevant enzymes by designing derivatives that fit specific active sites. |

Development of High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery

To fully exploit the potential of the this compound scaffold, traditional one-compound-at-a-time synthesis is insufficient. Combinatorial chemistry and high-throughput screening are essential tools for rapidly generating and evaluating large numbers of derivatives to identify lead compounds for materials or therapeutic applications. nih.govnih.gov

Key areas for development include:

Parallel and Solution-Phase Synthesis: While solid-phase synthesis is a powerful combinatorial tool, solution-phase parallel synthesis has also emerged as a highly effective technique for generating libraries of compounds like multi-substituted benzo[b]thiophenes. acs.org Developing robust, high-yield, one-pot protocols for creating libraries of this compound derivatives is a critical goal. nih.govacs.org

Fragment-Based Drug Discovery (FBDD): The this compound core can be viewed as a fragment that can be elaborated upon to build more potent and selective drug candidates. An FBDD approach involves identifying low-molecular-weight fragments that bind to a biological target and then "growing" them into more complex molecules. acs.org Future work could focus on developing a synthetic platform to rapidly elaborate the this compound fragment in three dimensions to explore chemical space efficiently.

Computational and In Silico Screening: Before embarking on large-scale synthesis, computational methods can be used to design virtual libraries and predict the properties of derivatives. nih.gov Combining in silico screening with targeted combinatorial synthesis can significantly increase the efficiency of the discovery process, focusing resources on compounds with the highest probability of success.

The future of research on this compound is rich with opportunity. Overcoming the challenges in sustainable synthesis, catalytic control, and rational design will unlock the full potential of this versatile chemical building block for a new generation of advanced materials and therapeutics.

Q & A

Q. Basic

- Distillation : Vacuum distillation (bp ~120–130°C at 10 mmHg) removes low-boiling impurities.

- Recrystallization : Use ethanol/water mixtures (1:3) to isolate crystalline product.

- Chromatography : Flash silica gel chromatography (hexane:EtOAc = 4:1) separates isomers (e.g., 5-chloro by-product) .

How can computational modeling predict regioselectivity in electrophilic substitutions of this compound?

Q. Advanced

- DFT-based Fukui indices : Identify nucleophilic sites (e.g., C5 > C4 in thiophene ring).

- MD simulations : Solvent effects (e.g., DMF vs. THF) alter transition-state energies by ~5 kcal/mol.

- Validation : Compare predicted vs. experimental HPLC retention times for brominated derivatives .

What are the challenges in analyzing oxidative by-products of this compound, and how can they be addressed?

Advanced

Oxidation often yields 3-chlorothiophene-2-carboxylic acid, but competing pathways (e.g., ring-opening) complicate analysis:

- LC-MS/MS : Differentiates carboxylic acid (m/z 162) from dimeric by-products (m/z 288).

- Isotopic labeling : ¹⁸O-tracing confirms O₂ incorporation during oxidation .

- Contradiction management : Discrepancies between theoretical and observed yields may arise from radical intermediates. EPR spectroscopy detects transient species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.